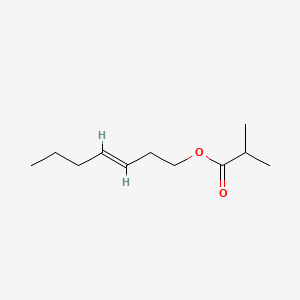

trans-3-Heptenyl 2-methylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

207801-32-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-hept-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |

InChI Key |

RMOVDPSOWOBAKR-VOTSOKGWSA-N |

Isomeric SMILES |

CCC/C=C/CCOC(=O)C(C)C |

Canonical SMILES |

CCCC=CCCOC(=O)C(C)C |

boiling_point |

231.00 to 233.00 °C. @ 760.00 mm Hg |

density |

0.881-0.886 |

physical_description |

colourless liquid |

solubility |

soluble in alcohol; insoluble in water |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis

Discovery and Distribution in Biological Matrices

The identification of heptenyl esters has been documented in various biological contexts, most notably in plant species known for their complex aromatic profiles.

Research into the volatile composition of chili peppers has led to the identification of various esters that contribute to their distinctive aromas. A study on the volatile compounds of Habanero peppers (Capsicum chinense) identified several key esters, including isomers of heptenyl propanoates. Specifically, one study detected 6-methyl-(E)-4-heptenyl 3-methylbutanoate, 6-methyl-(E)-4-heptenyl 2-methylpropanoate (B1197409), and 6-methyl-(E)-4-heptenol in Habanero peppers. researchgate.netresearchgate.net While not identical to trans-3-Heptenyl 2-methylpropanoate, the presence of these structurally related heptenyl esters in C. chinense is significant and points to a biosynthetic capacity for such compounds within this species. The analysis of volatile profiles has shown that the presence of these esters is a characterizing feature of Habanero peppers. researchgate.net

While the primary focus has been on its presence in Capsicum, this compound is also recognized as a flavoring agent and is listed in databases of fragrance ingredients. biore.comavonworldwide.comfemaflavor.org Its inclusion in such palettes suggests its identification in other natural sources or its synthesis for use in food and consumer products to impart specific aroma characteristics.

Elucidation of Biogenetic Pathways for Heptenyl Esters

The formation of heptenyl esters in plants is a multi-step process involving precursor molecules and specific enzymatic reactions.

The biosynthesis of volatile esters, including heptenyl esters, originates from primary metabolic pathways. The carbon skeletons for both the alcohol and acyl moieties of the ester are derived from fatty acids and amino acids. nih.gov In the case of heptenyl esters, the alcohol precursor, a heptenol, is formed through the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of unsaturated fatty acids. researchgate.net The acyl portion, 2-methylpropanoate (an isobutyrate), is typically derived from the degradation of branched-chain amino acids like valine.

The general pathway involves:

Hydrolysis of glycerides to yield free fatty acids. nih.gov

Oxidation and cleavage of these fatty acids by enzymes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL) to produce aldehydes. nih.govresearchgate.net

Reduction of these aldehydes by alcohol dehydrogenases (ADHs) to form the corresponding alcohols (e.g., a heptenol). nih.gov

The acyl-CoA precursor (e.g., 2-methylpropanoyl-CoA) is synthesized from amino acid catabolism.

The final and critical step in the biosynthesis of heptenyl esters is the esterification of the alcohol precursor with an acyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov In Capsicum species, the expression of AAT genes, particularly AAT1, has been shown to be a key determinant of the volatile ester content in the fruit. researchgate.netnih.gov

The enzymatic reaction is as follows: Heptenol + 2-Methylpropanoyl-CoA -> this compound + Coenzyme A

Studies have isolated and characterized AAT enzymes from C. chinense and C. annuum, demonstrating their capability to synthesize various volatile esters. nih.gov The specific activity of these enzymes can vary with different alcohol and acyl-CoA substrates, which accounts for the diversity of esters found in different pepper varieties. researchgate.net

Influence of Environmental Factors on Natural Production

The biosynthesis of volatile compounds in plants, including heptenyl esters, is not static but is influenced by a range of external factors. These environmental cues can modulate the expression of biosynthetic genes and the activity of enzymes, thereby altering the aromatic profile of the plant. rsc.org

Key environmental factors include:

Light: Light intensity and duration can affect the photosynthetic rate and the availability of precursors for secondary metabolite synthesis. nih.gov

Temperature: Temperature fluctuations can impact enzyme kinetics and the expression levels of genes involved in volatile synthesis. nih.gov

Water Availability: Drought stress has been shown to alter the metabolic pathways in Capsicum, leading to changes in the concentration of various secondary metabolites, including volatile compounds. nih.gov

Soil Nutrients: The availability of nutrients in the soil, such as nitrogen, can significantly influence the production of volatile organic compounds in plants. mdpi.comresearchgate.net Studies on Habanero peppers have shown that the type of soil affects the concentration of major volatile compounds. mdpi.com

These factors can collectively or individually impact the intricate network of biochemical reactions that lead to the production of this compound and other volatile esters, highlighting the dynamic nature of plant secondary metabolism. rsc.org

Chemical Synthesis Methodologies and Stereochemical Control

Design and Development of Stereoselective Synthetic Routes

The cornerstone of synthesizing the target molecule is the initial construction of the C7 carbon chain with a double bond at the C3 position in a trans configuration.

Several powerful olefination reactions are employed in organic synthesis to control the stereochemical outcome of double bond formation. For the synthesis of the trans-3-hepten-1-ol precursor, methods that favor the formation of E-alkenes are paramount.

The Wittig Reaction: The Wittig reaction, a Nobel Prize-winning method, converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.com To achieve high trans-selectivity, a stabilized ylide is typically required. pitt.edu In the context of synthesizing trans-3-hepten-1-ol, this would involve the reaction of propanal with a stabilized ylide derived from a 4-carbon phosphonium salt. The use of non-stabilized ylides generally leads to Z-alkenes, while the Schlosser modification can be employed to favor the E-alkene. wikipedia.org A modern, sustainable approach involves a tandem one-pot biocatalytic oxidation of a primary alcohol to an aldehyde, followed by an in-situ Wittig reaction in an aqueous medium. acs.org

The Julia-Kocienski Olefination: This reaction is a powerful modification of the original Julia olefination and is renowned for its excellent E-selectivity, making it highly suitable for this synthesis. organic-chemistry.orgwikipedia.org The reaction involves the condensation of an aldehyde (e.g., propanal) with a metallated heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. organic-chemistry.orgalfa-chemistry.com The mechanism proceeds through an anti-β-alkoxysulfone intermediate, which stereospecifically decomposes to the E-alkene. wikipedia.org This method is often preferred for its high stereoselectivity and its amenability to scale-up. organic-chemistry.org

| Method | Reagents | Selectivity | Advantages | Disadvantages |

| Wittig Reaction (Schlosser Mod.) | Aldehyde, Non-stabilized Ylide, Phenyllithium | High E-selectivity | Widely used, versatile | Requires cryogenic temperatures, strong base |

| Wittig Reaction (Stabilized Ylide) | Aldehyde, Stabilized Ylide | High E-selectivity | Milder conditions than Schlosser | Ylide can be less reactive |

| Julia-Kocienski Olefination | Aldehyde, Heteroaryl Sulfone (e.g., PT-sulfone), Base | Excellent E-selectivity organic-chemistry.orgwikipedia.org | High yields, high stereoselectivity, one-pot procedure organic-chemistry.org | Sulfone reagents can be complex to prepare |

The target molecule, trans-3-Heptenyl 2-methylpropanoate (B1197409), is an achiral compound. It possesses a plane of symmetry and contains no stereogenic centers. The alcohol precursor, trans-3-hepten-1-ol, is achiral, and the acid component, 2-methylpropanoic acid (isobutyric acid), is also achiral. Therefore, the control of chiral centers is not a relevant consideration in the synthesis of this specific chemical compound.

Esterification Techniques for 2-Methylpropanoate Moieties

Once the trans-3-hepten-1-ol precursor has been synthesized with the correct stereochemistry, the final step is the formation of the ester linkage with the 2-methylpropanoate group. Several standard and advanced esterification methods are applicable.

Fischer-Speier Esterification: This classic method involves reacting the alcohol (trans-3-hepten-1-ol) with a carboxylic acid (isobutyric acid) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated under reflux to drive the equilibrium towards the ester product.

Acyl Chloride Method: A more reactive approach involves using isobutyryl chloride instead of the carboxylic acid. The reaction with the alcohol is rapid and often proceeds at room temperature. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. nih.gov

Transesterification: This method involves the conversion of one ester to another. For instance, methyl 2-methylpropanoate could be reacted with trans-3-hepten-1-ol in the presence of an acid or base catalyst to yield the desired product and methanol. askfilo.comaskfilo.comgoogle.com The removal of the volatile alcohol byproduct (methanol) drives the reaction to completion.

Enzymatic Esterification: Lipases are widely used as biocatalysts for ester synthesis, offering high selectivity and mild reaction conditions. researchgate.netnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can efficiently catalyze the reaction between trans-3-hepten-1-ol and isobutyric acid or a simple ester like vinyl isobutyrate. researchgate.netresearchgate.net This approach is considered a "green" alternative to traditional chemical methods.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Alcohol, Carboxylic Acid, Acid Catalyst | Heat, Reflux | Inexpensive reagents | Reversible reaction, requires excess reagent or water removal |

| Acyl Chloride | Alcohol, Acyl Chloride, Base | Often Room Temperature | Irreversible, high yield | Acyl chlorides are corrosive and moisture-sensitive |

| Transesterification | Alcohol, Simple Ester, Catalyst | Heat, Byproduct Removal | Can be efficient | Equilibrium process, requires shifting |

| Enzymatic | Alcohol, Acid/Vinyl Ester, Lipase | Mild (e.g., 25-40°C), often solvent-free | High selectivity, environmentally friendly, catalyst is reusable researchgate.netnih.gov | Enzymes can be expensive, slower reaction times |

Advanced Catalytic Approaches in Heptenyl Ester Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability.

Enzymatic catalysis stands out as a particularly advanced approach for the synthesis of esters like trans-3-Heptenyl 2-methylpropanoate. Lipases can be used for direct esterification or transesterification under very mild conditions. researchgate.netnih.gov The use of activated esters, such as vinyl esters (e.g., vinyl 2-methylpropanoate), in enzymatic transesterification is advantageous because the reaction is rendered essentially irreversible by the tautomerization of the released vinyl alcohol to acetaldehyde. researchgate.net This drives the reaction to completion without the need for high temperatures or removal of byproducts under vacuum. Furthermore, enzymatic processes can be run in solvent-free systems, which is highly desirable from an environmental and industrial perspective. ulisboa.pt

Tandem catalytic processes represent another frontier. A one-pot reaction combining the biocatalytic generation of an aldehyde from a primary alcohol with a subsequent Wittig reaction has been demonstrated, showcasing the potential for highly efficient, multi-step syntheses in a single reaction vessel under environmentally benign aqueous conditions. acs.org Such a strategy could conceivably be adapted for the synthesis of the trans-3-hepten-1-ol precursor.

Scalable Synthetic Approaches for Research and Application

For a compound to be viable for industrial applications, such as in the flavor and fragrance sector, its synthesis must be scalable, cost-effective, and safe.

The Julia-Kocienski olefination is noted for being more amenable to scale-up than the classic Julia reaction, making it a strong candidate for the large-scale production of the trans-3-hepten-1-ol intermediate. organic-chemistry.org

For the esterification step, enzymatic catalysis in continuous-flow packed-bed reactors offers a highly scalable and efficient option. ulisboa.pt Immobilized enzymes can be used for extended periods, reducing catalyst cost and simplifying product purification, as the catalyst is retained within the reactor. nih.gov Solvent-free or highly concentrated reaction systems also improve scalability by increasing the product-to-reactor volume ratio and minimizing solvent waste. ulisboa.pt

From an industrial standpoint, a process combining a robust, stereoselective chemical step like the Julia-Kocienski olefination with a clean, efficient enzymatic esterification would represent a highly attractive and scalable route to this compound.

Advanced Analytical Characterization in Complex Biological and Environmental Matrices

Refined Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like trans-3-Heptenyl 2-methylpropanoate (B1197409), owing to its high sensitivity and specificity. mdpi.comresearchgate.net However, analyzing this compound in complex samples necessitates significant refinement of standard GC-MS protocols.

Effective isolation and concentration of the target analyte from the sample matrix are critical for successful analysis. mdpi.com Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for extracting VOCs from various matrices, including food and beverages. nih.govresearchgate.net The selection of the SPME fiber coating is crucial; for instance, Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are often used for volatile esters. mdpi.com Optimization of parameters such as extraction time and temperature is essential to maximize recovery. For example, in cider analysis, an extraction time of 40 minutes at 50°C has been effectively used. mdpi.com

For semi-volatile compounds, a more recent innovation is vacuum-assisted headspace solid-phase microextraction (Vac-HS-SPME). chromatographyonline.com This method enhances the extraction of less volatile analytes by reducing the pressure inside the sample vial, which increases the concentration of semi-volatiles in the headspace. chromatographyonline.comuta.edu Studies have shown that Vac-HS-SPME can result in a twofold increase in compound response and enable the detection of additional compounds that are missed by traditional HS-SPME. uta.edu

Table 1: Comparison of SPME Parameters for Volatile Ester Analysis

| Parameter | Technique | Typical Conditions | Application Notes | Source |

|---|---|---|---|---|

| Fiber Coating | HS-SPME | Carboxen/Polydimethylsiloxane (CAR/PDMS), 85 μm | Effective for broad-range volatile and semi-volatile compounds in beverages like cider and wine. | mdpi.comnih.gov |

| Extraction Time | HS-SPME | 40-60 minutes | Dependent on analyte volatility and matrix; longer times may be needed for semi-volatiles. | mdpi.comresearchgate.net |

| Extraction Temperature | HS-SPME | 40-50°C | Increases vapor pressure of analytes but must be optimized to avoid degradation. | mdpi.comresearchgate.net |

| Sampling Mode | Vac-HS-SPME | Vacuum applied to vial pre-equilibrium (-677 mbar) | Significantly enhances extraction of semi-volatile compounds compared to standard HS-SPME. | uta.edu |

The presence of isomers, such as the cis and trans configurations of the double bond in the heptenyl moiety, requires high-resolution gas chromatography for accurate identification and quantification. The key to separating geometric isomers lies in the choice of the capillary column's stationary phase. sigmaaldrich.com

Highly polar cyanosilicone phases are specifically designed for the separation of cis and trans isomers of fatty acid methyl esters (FAMEs), which are structurally analogous to the target compound. sigmaaldrich.comrestek.com Columns like the Rt-2560 are effective because their high polarity provides the necessary selectivity to resolve these closely eluting isomers, with trans isomers typically eluting before their cis counterparts on such phases. restek.com Similarly, wax-type polyethylene (B3416737) glycol (PEG) phases, such as FAMEWAX, also offer efficient separations of saturated and unsaturated esters. restek.com Achieving baseline resolution often requires careful optimization of the GC oven temperature program and carrier gas flow rate. sigmaaldrich.com Regular monitoring of column performance with a standard mixture of cis/trans isomers is crucial to ensure that optimal resolution is maintained over time. sigmaaldrich.com

Table 2: GC Columns and Conditions for Isomeric Resolution of Esters

| Column Type | Stationary Phase | Typical Dimensions | Application Notes | Source |

|---|---|---|---|---|

| Rt-2560 | Highly Polar Biscyanopropyl Polysiloxane | 100 m x 0.25 mm x 0.20 µm | Excellent for resolving cis/trans isomers of C18 FAMEs; trans isomers elute before cis. Specified in AOAC methods. | restek.com |

| FAMEWAX / Rtx-Wax | Polar Polyethylene Glycol (PEG) | 30 m x 0.32 mm x 0.25 µm | Provides fast, efficient separations of FAMEs. Elution order is typically opposite to cyanosilicone phases (cis before trans). | restek.com |

| Rt-βDEXcst | Derivatized Cyclodextrin | 30 m x 0.32 mm x 0.25 µm | Specialty chiral column for separating enantiomers, but also effective for complex flavor compounds including some isomers. | gcms.cz |

A robust quantitative method ensures accuracy, precision, and reproducibility. For GC-MS, this involves more than simple peak area integration. The development of quantitative approaches for esters often relies on the use of internal standards and multi-point calibration curves to correct for matrix effects and variations in instrument response. researchgate.netnih.gov

In the analysis of esters in sparkling wine, a quantitative HS-SPME-GC-MS method was developed that allowed for the creation of a discriminant model to differentiate between fermentation stages with 100% sensitivity and specificity. nih.govacs.org This highlights the power of combining quantitative data with chemometric analysis, such as principal component analysis (PCA), to interpret complex datasets. mdpi.com Furthermore, the use of retention indices (RI) in addition to mass spectra provides a more reliable method for compound identification and can be integrated into quantitative workflows to improve accuracy, especially when screening for multiple residues in complex matrices like herbs. nih.gov

Table 3: Key Parameters for a Robust Quantitative GC-MS Method

| Parameter | Description | Importance | Source |

|---|---|---|---|

| Calibration | Use of multi-point calibration curves with an appropriate internal standard. | Corrects for non-linear detector response and variations in sample preparation and injection volume. | researchgate.netnih.gov |

| System Suitability | Periodic injection of a standard mixture to test column performance and resolution. | Ensures the chromatographic system is performing optimally before analyzing samples. | sigmaaldrich.comfao.org |

| Retention Index (RI) | Using the retention time relative to a series of n-alkanes to calculate an RI value. | Provides an additional layer of confirmation for analyte identification, reducing false positives. | nih.gov |

| Chemometrics | Application of statistical methods (e.g., PCA) to the quantitative data. | Helps to identify patterns and potential markers in large, complex datasets. | mdpi.comnih.gov |

High-Resolution Mass Spectrometry for Non-Targeted Metabolomic and Volatile Profiling

While GC-MS is ideal for targeted analysis, high-resolution mass spectrometry (HRMS), often coupled with techniques like flow injection analysis (FIA) or liquid chromatography, excels in non-targeted screening. researchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometers, provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. researchgate.net

This capability is invaluable for identifying novel or unexpected compounds in a sample's volatile or metabolomic profile without the need for authentic standards. For instance, FIA-HRMS has been used to characterize high-molecular-weight esters in complex archaeological samples like beeswax, identifying intact molecular species that would be difficult to analyze by other means. researchgate.net This approach allows for comprehensive profiling and the discovery of new markers in complex biological and environmental systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the structure of trans-3-Heptenyl 2-methylpropanoate. researchgate.netdocbrown.info

The chemical shifts (δ), signal integrations, and spin-spin coupling patterns in the 1H NMR spectrum confirm the connectivity of the protons. docbrown.infoyoutube.com For example, the trans-configuration of the double bond can be confirmed by the magnitude of the vicinal coupling constant (J-value) between the olefinic protons, which is typically larger for trans-isomers compared to cis-isomers. organicchemistrydata.org Furthermore, 13C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and type of carbon atoms (CH3, CH2, CH, C).

Beyond basic structure, NMR is a powerful technique for studying the conformational preferences of molecules. researchgate.net For esters, low-temperature NMR studies can reveal the populations of different conformers in solution. researchgate.net While often applied to cyclic systems to study axial/equatorial equilibria, the principles are applicable to acyclic molecules like the target compound to understand rotational preferences around single bonds. researchgate.net

Table 4: Typical NMR Data for Ester Moieties

| Nucleus | Functional Group Moiety | Typical Chemical Shift (ppm) | Notes | Source |

|---|---|---|---|---|

| 1H | -O-CH3 (Methyl Ester) | ~3.5 - 3.7 | Appears as a singlet as there are no adjacent protons. | docbrown.infoyoutube.com |

| 1H | Protons α to C=O (e.g., -CH2-COO-) | ~2.2 - 2.6 | Chemical shift and multiplicity depend on adjacent groups. | docbrown.infoyoutube.com |

| 1H | Protons on C=C (Olefinic) | ~5.0 - 7.0 | Trans coupling constants (J) are typically 12-18 Hz; cis are 6-12 Hz. | organicchemistrydata.org |

| 13C | C=O (Carbonyl Carbon) | ~170 - 180 | One of the most downfield signals in a 13C spectrum. | researchgate.net |

| 13C | -O-CH3 (Methyl Ester Carbon) | ~50 - 55 | Signal for the carbon of the methoxy (B1213986) group. | researchgate.net |

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

In cases where standard analytical methods are insufficient to fully describe the molecular architecture or stereochemistry, more advanced spectroscopic techniques can be employed. Two-dimensional infrared (2D-IR) spectroscopy, for example, can be used to probe the vibrational coupling between different parts of a molecule. aip.org This technique has been used to analyze the hydrogen-bonded conformations of esters in solution, distinguishing between different states based on shifts in the carbonyl stretching frequency. aip.org

Raman spectroscopy offers a complementary vibrational spectroscopy technique that can be used to quantify conformational isomerism, especially when combined with jet-cooling methods to simplify complex spectra. nih.gov For determining absolute configuration at chiral centers, chemical derivatization methods coupled with NMR, such as the advanced Mosher method, provide a robust solution by analyzing the chemical shift differences in the resulting diastereomeric esters. mdpi.com While the target compound itself is not chiral, these advanced methods represent the frontier of spectroscopic analysis for detailed molecular characterization.

Biological Activity and Ecological Roles

Functional Classification as a Semiochemical

Trans-3-Heptenyl 2-methylpropanoate (B1197409) is formally classified as a semiochemical. Semiochemicals are chemicals emitted by organisms that evoke a behavioral or physiological response in other individuals. The United States Environmental Protection Agency (EPA) includes this compound in its list of semiochemicals that are exempt from the requirement of a tolerance when used in pesticide formulations under specific conditions. researchgate.netsemanticscholar.orgchemreg.net This classification signifies that the compound is recognized as a behavior-modifying agent, a key characteristic for substances involved in ecological interactions. researchgate.netsemanticscholar.org

Role in Plant-Insect Chemical Ecology

Plant-insect interactions are frequently mediated by a complex language of chemical cues known as volatile organic compounds (VOCs). These compounds can serve as attractants or repellents for herbivores, summon the natural enemies of those herbivores, and warn neighboring plants of impending threats. While trans-3-Heptenyl 2-methylpropanoate is categorized as a semiochemical, specific research detailing its direct involvement in the following ecological roles is not extensively documented in publicly available scientific literature.

Herbivorous insects use plant-emitted VOCs to locate host plants for feeding and reproduction. Conversely, some VOCs can act as repellents, deterring herbivores as part of a plant's direct defense strategy. Although the semiochemical nature of this compound suggests it has the potential to influence insect behavior, specific studies demonstrating its function as either an attractant or a repellent for particular herbivore species are not prominent. A Russian patent has noted that modulators of the TRPM8 cold receptor, a group to which this compound belongs, may act as insect repellents, though this is not a finding from an ecological study. tandfonline.com

Tritrophic interactions involve three trophic levels: the plant, the herbivore, and the herbivore's natural enemy (predator or parasitoid). When attacked by herbivores, many plants release a specific blend of VOCs that serves as an indirect defense mechanism by attracting natural enemies that will prey upon or parasitize the herbivores. This chemical "cry for help" is a well-documented phenomenon in chemical ecology. However, there is a lack of specific research identifying this compound as one of the key VOCs responsible for recruiting natural enemies in a tritrophic system.

Plants can "eavesdrop" on the VOCs released by nearby damaged plants. This airborne communication can induce a state of readiness, or "priming," in the receiving plant. A primed plant does not activate its defenses immediately but responds more rapidly and strongly if it is subsequently attacked. This mechanism allows for a more efficient and timely defense response. While this form of plant-plant signaling is a significant area of research, the specific role of this compound within the complex volatile blends that trigger defense priming in neighboring plants has not been specifically detailed in available studies.

Contribution to Plant Aroma and Flavor Profiles

This compound is recognized for its sensory properties and is utilized as a flavor and fragrance ingredient. Its identity as a flavoring substance is confirmed by its inclusion in various international regulatory and industry databases.

The compound is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3494. chemreg.netniph.go.jpniph.go.jpcirad.frconcytec.gob.pe Furthermore, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it posed no safety concern at current levels of intake as a flavouring agent. Its use is also noted in documents from the Codex Alimentarius Commission, which sets international food standards. niph.go.jpniph.go.jpcirad.fr These classifications underscore its role in the formulation of food and fragrance products.

Regulatory and Flavor Identification

| Identifier | Code/Number |

|---|---|

| CAS Registry Number | 67801-45-0 |

| FEMA Number | 3494 |

| JECFA Number | 191 |

| CoE Number | 11949 |

The aroma of a fruit is the result of a complex mixture of dozens or even hundreds of volatile compounds, with certain "key" compounds having the most significant impact on the characteristic scent. While this compound is used commercially to create flavor profiles, its identification as a naturally occurring key aroma compound in specific plant varieties is not widely reported.

For example, detailed studies on the volatile profile of tropical fruits like lucuma (Pouteria lucuma) have identified numerous odour-active compounds responsible for its characteristic sweet and green notes, such as 2,3-butanedione, methional, and (Z)-3-hexenal. researchgate.netsemanticscholar.orgtandfonline.com However, this compound was not listed among the key aroma compounds in these analyses of lucuma. researchgate.netsemanticscholar.orgtandfonline.com This highlights the specificity of aroma profiles across different fruits and the need for further research to identify the natural botanical sources, if any, of this compound.

Correlation Between Compound Concentration and Olfactory Perception

A critical aspect of understanding any aroma compound is the relationship between its concentration and how it is perceived. This includes determining the odor detection threshold, which is the lowest concentration at which a substance can be detected by the human sense of smell. Research has shown that the perceived quality of an odor can change with its concentration. scispace.com For aliphatic molecules, changes in concentration can alter their perceived scent profiles. scispace.com

Unfortunately, specific data on the odor threshold of this compound and how its perceived aroma qualities change with varying concentrations are not available in published scientific literature. While general principles suggest that such a correlation exists, empirical data for this specific compound is lacking.

Molecular Interactions with Olfactory Receptors

The perception of smell begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal cavity. nih.govnih.gov The current understanding of olfaction posits a combinatorial coding scheme, where a single odorant can activate a unique combination of multiple ORs, and the specific pattern of this activation is what the brain interprets as a distinct smell. nih.goveneuro.orgnih.govjneurosci.org

Ligand Binding Mechanisms and Receptor Activation

The activation of an olfactory receptor is a complex process initiated by the binding of a specific odorant molecule (a ligand) to the receptor protein. This binding event triggers a conformational change in the receptor, which in turn initiates an intracellular signaling cascade, ultimately leading to a nerve impulse that is sent to the brain. nih.gov While this general mechanism is understood, the specific details of how this compound binds to and activates its corresponding olfactory receptors have not been specifically studied or reported.

Structure-Activity Relationship (SAR) Studies for Olfactory Responses

Structure-activity relationship (SAR) studies in olfaction aim to understand how the chemical structure of a molecule influences its odor. These studies can reveal which molecular features are critical for a particular scent. For example, research on aliphatic ketones has shown a U-shaped correlation between carbon chain length and olfactory detection thresholds in mice. oup.com Similarly, studies on esters have explored how the position of the ester group within the molecule affects the resulting odor map in the olfactory bulb. nih.gov

Despite the existence of general SAR principles for esters, specific SAR studies that include this compound and systematically analyze how modifications to its heptenyl or methylpropanoate moieties affect its olfactory perception are not available in the scientific literature. Such studies would be invaluable in pinpointing the exact structural determinants of its green, floral, and fruity notes.

Combinatorial Receptor Codes in Olfaction

The concept of a combinatorial receptor code is central to our ability to distinguish a vast array of different odors. nih.goveneuro.orgnih.govjneurosci.orgbiorxiv.org Research has demonstrated that fruity and floral esters, as a class, are recognized by multiple olfactory receptors. nih.gov The unique combination of activated receptors for a given ester determines its specific perceived aroma. nih.govnih.govjneurosci.org The response patterns of these receptors can be modulated when odorants are present in mixtures, leading to complex perceptual outcomes. nih.gov

While it is highly probable that this compound is detected via a combinatorial code of olfactory receptors, the specific identity of the receptors involved in its perception has not been determined. Identifying this unique receptor code would be a key step in fully understanding the molecular basis of its characteristic scent.

Computational Chemistry and Molecular Modeling

De novo Design and Optimization of Heptenyl Ester Structures

De novo design, a computational strategy, facilitates the creation of novel molecular structures with desired properties. In the context of heptenyl esters, this approach can be used to generate new variations of trans-3-Heptenyl 2-methylpropanoate (B1197409) with potentially enhanced or unique flavor and fragrance profiles. The process often begins with a basic structural template, which is then elaborated upon by adding or modifying functional groups. nih.gov Computational algorithms can explore a vast chemical space to identify candidates with optimized characteristics, such as improved binding affinity to olfactory receptors or desirable physicochemical properties.

The optimization of heptenyl ester structures involves the use of computational methods to refine their three-dimensional geometries and electronic properties. Techniques like density functional theory (DFT) are employed to calculate the most stable conformations and to understand the distribution of electrons within the molecule. This information is crucial for predicting how the molecule will interact with its environment and biological targets. The structural design of functional molecules, including esters, is a significant task in chemical science with applications in drug discovery and flavor science. arxiv.orgnih.gov

| Computational Design & Optimization Technique | Application to Heptenyl Esters |

| De novo Design | Generation of novel ester structures with desired flavor profiles. nih.gov |

| Molecular Optimization | Refinement of molecular geometries for enhanced stability and function. arxiv.orgrsc.org |

| Density Functional Theory (DFT) | Calculation of electronic properties and stable conformations. |

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of trans-3-Heptenyl 2-methylpropanoate, docking simulations can be used to model its interaction with olfactory receptors, which are G protein-coupled receptors (GPCRs) located in the nasal cavity. These simulations provide insights into the binding mode and affinity of the ester to its receptor, helping to elucidate the structural basis of its aroma perception. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by a search algorithm that explores various binding poses and scores them based on their predicted binding energy. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are crucial for receptor activation. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the molecular mechanisms underlying odor perception.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netspringernature.com In the context of flavor and fragrance science, QSAR models can be developed to predict the sensory attributes of compounds like this compound based on their molecular descriptors. These descriptors can include physicochemical properties such as hydrophobicity, as well as topological, electronic, and geometrical features. wur.nl

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities (the training set), calculating a variety of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model that links the descriptors to the activity, and validating the model's predictive power using an external set of compounds (the test set). nih.govbio-hpc.eu Once validated, the QSAR model can be used to screen virtual libraries of compounds and predict the activity of novel molecules, thereby prioritizing them for synthesis and experimental testing. nih.gov For fragrance ingredients, QSAR models can be used to predict various endpoints, including potential toxicity. regulations.govresearchgate.net

| QSAR Modeling Step | Description |

| Data Collection | Assembling a training set of compounds with known biological activities. nih.gov |

| Descriptor Calculation | Computing molecular properties (e.g., hydrophobicity, topology). wur.nl |

| Model Building | Establishing a mathematical relationship between descriptors and activity. nih.gov |

| Model Validation | Assessing the predictive accuracy of the model with a test set. nih.govbio-hpc.eu |

| Virtual Screening | Predicting the activity of new, untested compounds. nih.gov |

Spectroscopic Data Prediction and Validation Using Computational Methods

Computational methods can be used to predict the spectroscopic properties of molecules, such as their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are valuable for validating experimentally obtained data and for aiding in the structural elucidation of new compounds. sapub.org

For this compound, theoretical NMR chemical shifts and coupling constants can be calculated using quantum mechanical methods. These calculated values can then be compared with experimental ¹H and ¹³C NMR spectra to confirm the assigned structure. acs.org Similarly, computational methods can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. sapub.org Comparing the predicted and experimental IR spectra can help to identify the functional groups present in the molecule, such as the ester carbonyl group. researchgate.net The agreement between predicted and experimental spectroscopic data provides a high degree of confidence in the molecular structure.

| Spectroscopic Technique | Computational Prediction | Validation Application |

| Nuclear Magnetic Resonance (NMR) | Calculation of chemical shifts and coupling constants. acs.org | Confirmation of the carbon-hydrogen framework and stereochemistry. |

| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies and intensities. sapub.org | Identification of functional groups, such as the ester group. researchgate.net |

Research Applications and Strategic Development

Development of Eco-Friendly Pest Management Strategies

The unique chemical properties of trans-3-Heptenyl 2-methylpropanoate (B1197409) make it a candidate for use as a semiochemical in pest management. wikipedia.orgplantprotection.plentomologyjournals.com Semiochemicals are signaling molecules used by organisms to communicate, and their application in agriculture offers a targeted and more environmentally benign alternative to broad-spectrum pesticides. wikipedia.orgplantprotection.plentomologyjournals.com

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. google.com In this context, trans-3-Heptenyl 2-methylpropanoate has been identified as an insect attractant. chemreg.netecfr.gov The United States Environmental Protection Agency (EPA) has granted an exemption from the requirement of a tolerance for residues of this compound when used as an insect attractant in pesticide formulations, with the end-use concentration not to exceed 100 ppm. chemreg.netecfr.gov This regulatory status facilitates its incorporation into IPM programs.

Effective pest management relies on the accurate monitoring of pest populations to determine the timing and necessity of interventions. europa.eu Traps baited with semiochemicals are a cornerstone of modern pest monitoring. The volatile nature of this compound makes it a suitable candidate for use as a lure in insect traps. researchgate.net These traps can help to establish the presence and population density of a target pest, enabling more precise and economically judicious application of control measures. plantprotection.plresearchgate.net

Research into the specific insect species attracted to this compound is ongoing. For instance, various esters have been identified as kairomones for the cigarette beetle, Lasioderma serricorne, a common pest of stored products. researchgate.net Furthermore, a related compound, 6-methyl-(E)-4-heptenyl 2-methylpropanoate, has been identified in Habanero peppers. researchgate.net

Biotechnological Production and Sustainable Sourcing

The production of specialty chemicals like this compound is increasingly moving towards more sustainable, bio-based methods.

The synthesis of esters can be achieved through enzymatic processes, offering a green alternative to traditional chemical synthesis. imbibeinc.com Lipases are a class of enzymes that can catalyze esterification reactions and are widely used in the production of flavor and fragrance esters. nih.govunits.it The enzymatic synthesis of esters can be performed under mild conditions and with high selectivity, reducing the generation of byproducts. units.it Specifically, lipase-catalyzed esterification has been explored for the synthesis of various esters, including the trans-3-heptenyl analog of hex-1-enyl 2-methylpropanoate. vulcanchem.com

Microbial fermentation is another promising avenue for the production of esters. nih.govnih.govbohrium.com Various microorganisms naturally produce a range of esters as part of their metabolism. nih.govbohrium.com By identifying and optimizing the relevant metabolic pathways, it is possible to develop microbial cell factories for the targeted production of specific esters like this compound. nih.govacs.org This involves the use of enzymes such as alcohol acyltransferases (AATs), which are key to ester biosynthesis in many organisms. nih.gov

Genetic engineering offers the potential to enhance the production of valuable volatile compounds in both plants and microorganisms. maxapress.comfrontiersin.orgnih.govusp.br In plants, the genes responsible for the biosynthesis of volatile esters can be identified and their expression modified to increase the production of desired compounds. maxapress.comfrontiersin.orgresearchgate.net This could lead to the development of crops that are naturally more resistant to pests through the enhanced emission of attractants for beneficial insects or repellents for pests. frontiersin.org

Similarly, microorganisms can be genetically engineered to become efficient producers of specific esters. acs.org This involves introducing or overexpressing the genes for the necessary enzymes, such as AATs, and optimizing the metabolic pathways to ensure a high flux towards the desired product. nih.gov While specific research on the genetic engineering for this compound production is not yet widely published, the general principles and tools of synthetic biology are applicable.

Exploration in Advanced Materials Science (Excluding Property Profiles)

The presence of a double bond in the heptenyl chain of this compound makes it an unsaturated ester. Unsaturated esters are valuable monomers in polymer chemistry. tandfonline.comacs.orgfh-salzburg.ac.at They can undergo polymerization to form a variety of materials with diverse properties. tandfonline.commdpi.commdpi.com For example, unsaturated polyester (B1180765) resins are widely used in composites, coatings, and adhesives. fh-salzburg.ac.at

While specific applications of this compound in materials science are not yet established, its structure suggests potential for exploration in this area. As a bio-based unsaturated ester, it could potentially be used as a monomer or a modifying agent in the development of new sustainable polymers and resins. acs.orgdonau-chemie-group.commedium.comebsco.comreagent.co.uk

Future Research Directions and Interdisciplinary Challenges

Unraveling Complete Biogenetic Pathways of Complex Esters

The biosynthesis of volatile esters, including trans-3-Heptenyl 2-methylpropanoate (B1197409), is a complex process involving multiple enzymatic steps. nih.gov While the general pathways for the formation of the alcohol and acyl-CoA precursors are known, the specific enzymes and regulatory networks controlling the final esterification step often remain elusive. nih.govnih.gov Genes involved in the biosynthesis of plant volatiles often arise from the duplication of genes related to primary metabolism, which then diverge over time to acquire new functions. nih.gov

Future research must focus on:

Identifying and Characterizing Novel Enzymes: A key challenge is the identification and functional characterization of the specific alcohol acyltransferases (AATs) responsible for the synthesis of complex esters. nih.gov These enzymes often belong to large gene families, making it difficult to pinpoint the exact member with the desired substrate specificity. nih.gov

Elucidating Regulatory Networks: Understanding how the expression of biosynthetic genes is regulated in response to developmental cues and environmental stimuli is crucial. This includes investigating the role of transcription factors, hormones, and other signaling molecules.

Exploring Metabolic Redundancy: Plants and other organisms may possess multiple, sometimes parallel, pathways for the synthesis of important metabolites, a phenomenon that complicates genetic analysis. nih.gov Future studies will need to untangle these redundant pathways to gain a complete picture of ester biosynthesis.

Applying Biogenesis-Guided Synthesis: The principles of biosynthesis can inspire more efficient and elegant chemical syntheses of complex natural products. rsc.org By understanding how nature assembles these molecules, chemists can devise more effective synthetic strategies. acs.org

Detailed Mechanistic Insights into Olfactory Receptor Specificity and Promiscuity

The perception of trans-3-Heptenyl 2-methylpropanoate and other volatile esters by insects and other organisms is mediated by olfactory receptors (ORs). nih.govharvard.edu A significant challenge in olfactory science is to understand how a limited number of ORs can detect and discriminate among a vast array of odorants. nih.govharvard.edu

Key areas for future investigation include:

Structural Biology of Olfactory Receptors: Determining the three-dimensional structures of ORs, both alone and in complex with their ligands, is essential for understanding the molecular basis of odor recognition. nih.govharvard.edu Techniques like cryo-electron microscopy are beginning to provide these crucial insights. nih.gov

Receptor Specificity and Promiscuity: Some ORs are highly specific to a single odorant, while others are more promiscuous, responding to a range of related compounds. harvard.edumdpi.com Research is needed to uncover the structural features that determine this spectrum of specificity. harvard.edu Even minor changes in the amino acid sequence of an OR can dramatically alter its ligand-binding properties. nih.gov

Combinatorial Coding: The brain interprets odors based on the combinatorial activation of different ORs. nih.gov Deciphering this "olfactory code" is a major goal. This involves understanding how the signals from multiple ORs are integrated and processed in the brain.

Ligand-Receptor Interactions: Computational modeling and in vitro validation are powerful tools for identifying new ligands for ORs and for understanding the forces that govern their interactions. nih.govplos.org These approaches can help to predict which compounds are likely to activate a particular receptor.

Broadening the Scope of Ecological Interactions and Evolutionary Dynamics

The ecological roles of volatile esters like this compound are multifaceted, influencing interactions between plants, herbivores, and their natural enemies. oup.comnih.govoup.com The evolution of these chemical communication systems is a dynamic process shaped by co-evolutionary pressures. oup.comroyalsocietypublishing.orgnumberanalytics.com

Future research should aim to:

Map Complex Interaction Webs: Move beyond simple tritrophic interactions to understand how volatile signaling cascades through entire ecological communities. biorxiv.org This includes considering the influence of other organisms, such as microbes and competing herbivores. oup.com

Investigate Evolutionary Trajectories: Explore how chemical communication systems evolve over time. royalsocietypublishing.orgnumberanalytics.com This involves comparing the chemical signals and receptor systems of closely related species and understanding the selective pressures that drive their divergence. mdpi.com

Field-Based Studies: Conduct more studies in natural and agricultural settings to validate the ecological relevance of laboratory findings. annualreviews.org Understanding how environmental factors influence volatile-mediated interactions is crucial for their potential application in pest management. annualreviews.orgnih.gov

Information Theory in Chemical Ecology: Apply concepts from information theory to quantify the clarity and ambiguity of chemical signals in complex environments. biorxiv.org This interdisciplinary approach can provide new insights into the efficiency and evolution of chemical communication.

Integration of Omics Data for Systems-Level Understanding of Volatile Production

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of volatile organic compound production. ifip.asso.frnih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org Integrating these large datasets presents a significant computational and conceptual challenge.

Key future directions include:

Multi-Omics Integration: Develop sophisticated statistical and computational methods to integrate data from different omics platforms. ifip.asso.frnih.govfrontiersin.orgfrontiersin.org This will allow researchers to build comprehensive models that link genetic variation to metabolic output and ecological function.

Gene and Pathway Discovery: Use integrated omics approaches to identify novel genes and pathways involved in the biosynthesis of complex esters and other volatiles. nih.govresearchgate.netnih.gov This is particularly valuable for non-model organisms where genetic tools are limited.

Systems Biology of Volatile Production: Construct systems-level models that describe the dynamic regulation of volatile production in response to various internal and external cues. frontiersin.org This will provide a more complete understanding of how organisms control their chemical phenotype.

Predictive Modeling: Develop predictive models that can forecast the volatile profile of an organism based on its genetic makeup and environmental conditions. This has potential applications in areas such as crop improvement and flavor engineering. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing trans-3-heptenyl 2-methylpropanoate, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves esterification of trans-3-heptenol with 2-methylpropanoic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C) to minimize isomerization of the trans double bond and inert atmosphere (N₂/Ar) to prevent oxidation. Monitoring via gas chromatography (GC) with chiral columns is critical to verify stereochemical purity (>98% trans configuration) . For large-scale synthesis, solvent-free conditions or microwave-assisted methods may improve yields while retaining stereoselectivity .

Q. How can NMR spectroscopy distinguish trans-3-heptenyl 2-methylpropanoate from its cis isomer or other structural analogs?

- Methodological Answer :

- ¹H NMR : The trans double bond (C3–C4) shows coupling constants (J = 14–16 Hz) between vicinal protons, compared to J = 10–12 Hz for cis isomers. The 2-methylpropanoate moiety exhibits a septet (δ ~2.51 ppm) for the methine proton and two doublet methyl groups (δ ~1.11–1.12 ppm) .

- 13C NMR : The ester carbonyl appears at δ ~170–172 ppm, while the trans double bond carbons resonate at δ ~125–130 ppm. Comparative 2D-NMR (COSY, HSQC) is recommended to resolve overlapping signals in complex mixtures .

Q. What analytical techniques are most reliable for quantifying trans-3-heptenyl 2-methylpropanoate in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reversed-phase C18 columns and electrospray ionization (ESI) in positive ion mode is preferred. Use deuterated internal standards (e.g., d₃-2-methylpropanoate) to correct for matrix effects. Validation parameters (LOQ < 1 ng/mL, recovery >85%) should adhere to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for trans-3-heptenyl 2-methylpropanoate derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or incorrect assignments. Strategies include:

- High-Resolution MS : Confirm molecular formulas to rule out adducts or degradation products.

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in esters) by acquiring spectra at 25°C and −40°C .

- Computational Modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies optimize the enzymatic hydrolysis of trans-3-heptenyl 2-methylpropanoate for chiral intermediate production?

- Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica show >90% enantioselectivity for hydrolyzing the trans ester. Key factors:

- Solvent System : Use tert-butanol to enhance enzyme stability and substrate solubility.

- Water Activity (aᵥ) : Maintain aᵥ = 0.3–0.5 to balance hydrolysis rate and enzyme denaturation.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC with amylose-based columns .

Q. How does the electronic environment of the 2-methylpropanoate group influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing ester group activates the dienophile (trans-3-heptenyl moiety) by lowering the LUMO energy. Substituent effects can be quantified via Hammett σ constants:

- Meta-Substituents : Electron-donating groups (e.g., –OCH₃) decrease reactivity (ρ = +1.2 for k₂ correlation).

- Steric Effects : Bulkier esters (e.g., 2-ethylpropanoate) reduce reaction rates by ~40% due to hindered orbital overlap. Computational studies (DFT) are recommended to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.